molecular formula C18H17N3O4 B4110180 1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4110180
M. Wt: 339.3 g/mol
InChI Key: FKGASZQZQFCFGC-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

The synthesis of 1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: This step may involve a benzylation reaction using benzyl halides and a suitable base.

    Nitration of the phenyl ring: The nitration of the phenyl ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst to reduce the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or phenyl rings are replaced with other groups using appropriate reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound may have potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in industrial processes, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-benzyl-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a similar structure but with the nitro group in the para position on the phenyl ring.

    1-benzyl-N-(3-aminophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has an amino group instead of a nitro group on the phenyl ring.

    1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-2-carboxamide: This compound has a carboxamide group in the 2-position on the pyrrolidine ring instead of the 3-position.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-benzyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-9-14(12-20(17)11-13-5-2-1-3-6-13)18(23)19-15-7-4-8-16(10-15)21(24)25/h1-8,10,14H,9,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGASZQZQFCFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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